
5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole” is likely to be an organic compound containing a 1,2,4-oxadiazole ring which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The 4-Bromobenzoyl group indicates a benzoyl group (a benzene ring attached to a carbonyl group) with a bromine atom attached to the fourth carbon of the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-oxadiazole ring attached to a 4-Bromobenzoyl group. The bromine atom on the benzoyl group is likely to make the compound relatively heavy and possibly quite reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine atom and the 1,2,4-oxadiazole ring could influence properties such as the compound’s melting point, boiling point, and solubility .Scientific Research Applications
Antimicrobial and Antileishmanial Activity
5-(4-Bromobenzoyl)-3-methyl-1,2,4-oxadiazole derivatives have been explored for their antimicrobial activities. A study by Ustabaş et al. (2020) synthesized a compound closely related to this compound, demonstrating low effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Synthesis and Characterization
Kaneria et al. (2016) conducted a study focusing on the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, demonstrating their potential in antimicrobial applications (Kaneria et al., 2016). Additionally, Menteşe et al. (2015) explored similar compounds for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).
Biological Properties
A study by Husain and Ajmal (2009) synthesized novel 1,3,4-oxadiazole derivatives, including compounds related to this compound, and evaluated their biological properties, such as anti-inflammatory and antibacterial activities (Husain & Ajmal, 2009).
Molecular Docking Studies
Sanjeeva et al. (2021) performed molecular docking studies on 1,3,4-oxadiazole derivatives to explore their binding interactions with DNA GyrB, a target for novel therapeutics (Sanjeeva et al., 2021).
Antibacterial Activity
The study by Rehman et al. (2019) synthesized substituted 1,3,4-oxadiazole derivatives and assessed their antibacterial activity, indicating moderate to excellent inhibitory effects against bacteria (Rehman et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4-bromophenyl)-(3-methyl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-12-10(15-13-6)9(14)7-2-4-8(11)5-3-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMWACCLOPUZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
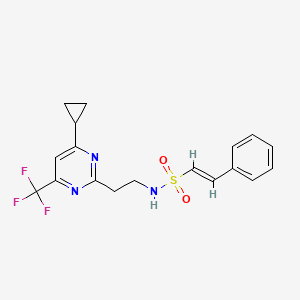
![N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2597927.png)
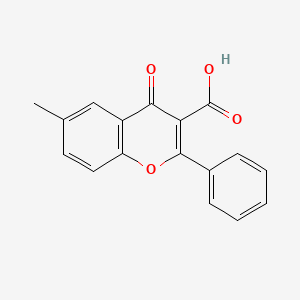
![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)
![1-((3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2597934.png)
![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)
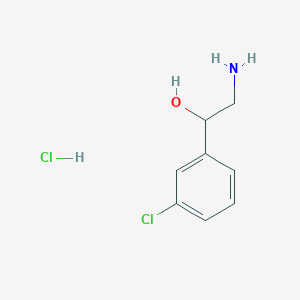
![N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2597940.png)
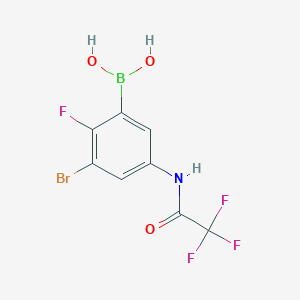
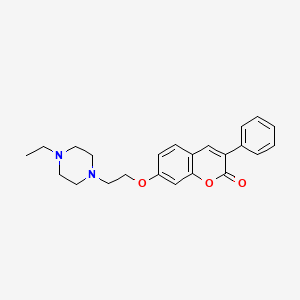
![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

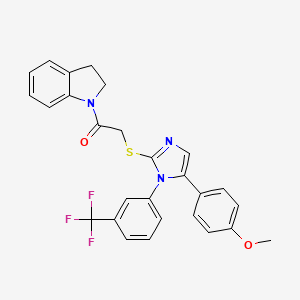
![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)
